molecular formula C6H11LiSe B14340790 lithium;methylselanylcyclopentane CAS No. 105593-81-5

lithium;methylselanylcyclopentane

Cat. No.: B14340790
CAS No.: 105593-81-5
M. Wt: 169.1 g/mol
InChI Key: UTAVNHDQPJBEJC-UHFFFAOYSA-N
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Description

Lithium;methylselanylcyclopentane is an organolithium compound that features a lithium atom bonded to a methylselanylcyclopentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;methylselanylcyclopentane typically involves the reaction of methylselanylcyclopentane with a lithium reagent. One common method is the direct lithiation of methylselanylcyclopentane using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium;methylselanylcyclopentane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides.

    Reduction: It can be reduced to form selenides.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides

    Reduction: Selenides

    Substitution: Various organoselenium compounds depending on the electrophile used.

Scientific Research Applications

Lithium;methylselanylcyclopentane has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium;methylselanylcyclopentane involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The selenium atom in the compound can also undergo redox reactions, contributing to its versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Lithium;cyclopentadienyl: Similar in structure but lacks the selenium atom.

    Lithium;methylcyclopentane: Similar but without the selenium atom.

    Lithium;phenylselenide: Contains selenium but has a different organic moiety.

Uniqueness

Lithium;methylselanylcyclopentane is unique due to the presence of both lithium and selenium atoms, which confer distinct chemical properties. The combination of these elements allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either lithium or selenium.

Properties

CAS No.

105593-81-5

Molecular Formula

C6H11LiSe

Molecular Weight

169.1 g/mol

IUPAC Name

lithium;methylselanylcyclopentane

InChI

InChI=1S/C6H11Se.Li/c1-7-6-4-2-3-5-6;/h2-5H2,1H3;/q-1;+1

InChI Key

UTAVNHDQPJBEJC-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Se][C-]1CCCC1

Origin of Product

United States

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